

# 1-Cbz-2-piperidinecarboxylic acid molecular weight

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## Compound of Interest

Compound Name: *1-Cbz-2-piperidinecarboxylic acid*

Cat. No.: B031692

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An In-Depth Technical Guide to **1-Cbz-2-Piperidinecarboxylic Acid**: Properties, Synthesis, and Applications

## Introduction

**1-Cbz-2-piperidinecarboxylic acid**, also known by its synonyms N-Cbz-pipecolic acid or Z-pipecolic acid, is a protected derivative of pipecolic acid, a non-proteinogenic cyclic amino acid. The introduction of the Carboxybenzyl (Cbz or Z) protecting group on the piperidine nitrogen transforms the raw amino acid into a versatile and highly valuable building block for organic synthesis. Its rigid cyclic structure and available carboxylic acid handle make it a favored scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its critical applications in the development of modern therapeutics, particularly in the synthesis of targeted enzyme inhibitors.

## Section 1: Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These parameters dictate everything from storage conditions and solvent selection to reaction setup and purification strategies. **1-Cbz-2-piperidinecarboxylic acid** exists as a racemic mixture and as distinct (R) and (S) enantiomers, each with a unique CAS number and optical properties.

## Key Identifiers and Properties

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	263.29 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	263.11575802 Da	<a href="#">[1]</a>
CAS Number (Racemic)	28697-07-6	<a href="#">[1]</a>
CAS Number (R)-(+)	28697-09-8	<a href="#">[4]</a>
CAS Number (S)-(-)	28697-11-2	<a href="#">[3]</a>
Melting Point (Racemic)	80-83 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point (Enantiomer)	111-115 °C	
Boiling Point	443.9 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	~1.27 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	4.01 ± 0.20	<a href="#">[1]</a>
XLogP3	~2.1	<a href="#">[1]</a>

The notable difference in melting points between the racemic mixture and the pure enantiomers is a critical physical indicator of stereochemical purity. A lower, broader melting range often suggests a mixture of stereoisomers or the presence of impurities. The predicted pKa of ~4.01 is characteristic of the carboxylic acid group and is essential for designing extraction protocols; the compound will be deprotonated and water-soluble in basic solutions (pH > 5) and protonated and organic-soluble in acidic solutions (pH < 3). The XLogP3 value of ~2.1 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol, but limited solubility in water under neutral or acidic conditions.

## Section 2: Synthesis and Purification

The most common and reliable method for preparing **1-Cbz-2-piperidinecarboxylic acid** is the N-protection of pipecolic acid using benzyl chloroformate. This reaction, a classic example of

the Schotten-Baumann reaction, is favored for its high yield, operational simplicity, and use of readily available starting materials.[1][5]

## Part 2.1: The Schotten-Baumann Approach: A Validated Protocol

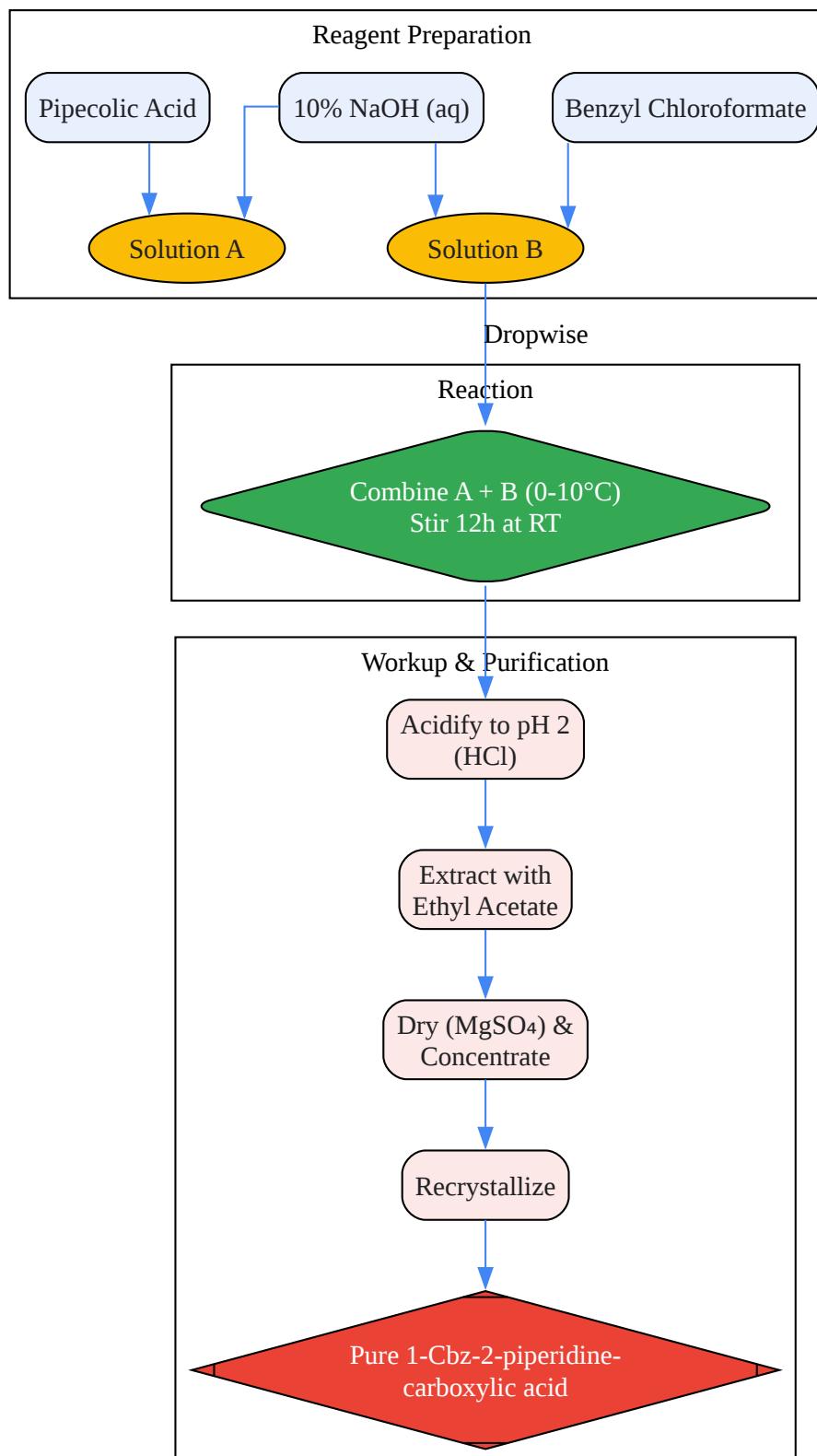
The underlying principle of this synthesis is the nucleophilic attack of the secondary amine of pipecolic acid on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed in an aqueous basic medium, typically using sodium hydroxide, which serves two purposes: it deprotonates the carboxylic acid and the ammonium salt of the starting material to free the amine for reaction, and it neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol:

- **Dissolution:** Dissolve 10 g of 2-piperidinocarboxylic acid (pipecolic acid) in 80 g of a 10% aqueous sodium hydroxide solution in a 250 mL flask. Stir until a clear solution is obtained. [5]
- **Reagent Addition:** Cool the flask in an ice bath. Prepare a mixture of 15.7 g of benzyl chloroformate and 25 g of a 10% aqueous sodium hydroxide solution. Add this mixture dropwise to the stirred pipecolic acid solution, maintaining the internal temperature below 10°C.[5]
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[5]
- **Workup - Acidification:** Cool the reaction mixture again in an ice bath and carefully adjust the pH to ~2 using dilute hydrochloric acid. A white precipitate of the product should form.
- **Workup - Extraction:** Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.[5]
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. [5]

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield **1-Cbz-2-piperidinecarboxylic acid** as a white solid. A reported yield for a similar procedure is 96.1%.[\[5\]](#)

## Synthesis and Purification Workflow

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Caption: Workflow for the synthesis of **1-Cbz-2-piperidinecarboxylic acid**.

## Section 3: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable in research and drug development. Confirming the identity, purity, and stereochemical integrity of **1-Cbz-2-piperidinecarboxylic acid** is essential before its use in subsequent synthetic steps.

Technique	Purpose	Expected Outcome
<sup>1</sup> H NMR	Structural Confirmation	Signals for aromatic protons of the benzyl group (~7.3 ppm), benzylic CH <sub>2</sub> (~5.1 ppm), piperidine ring protons (1.2-4.5 ppm), and the acidic COOH proton (>10 ppm).
<sup>13</sup> C NMR	Structural Confirmation	Resonances for carbonyls (Cbz and COOH), aromatic carbons, benzylic carbon, and piperidine ring carbons.
Mass Spectrometry	Molecular Weight Verification	Detection of the molecular ion [M+H] <sup>+</sup> at m/z 264.1 or other relevant adducts confirming the mass of 263.29 Da.
HPLC/UPLC	Purity Assessment	A single major peak indicating high purity (e.g., >98%). Area percentage is used for quantification.
Chiral HPLC	Enantiomeric Purity	For (R) or (S) forms, baseline separation of the two enantiomers to determine enantiomeric excess (ee).
Melting Point	Purity and Identity	A sharp, narrow melting range consistent with literature values for the specific stereoisomer.
Polarimetry	Stereochemical Identity	Measurement of specific rotation, [α]D, which should be positive for the (R)-enantiomer and negative for the (S)-enantiomer.

## Section 4: Key Applications in Drug Discovery and Development

The true value of **1-Cbz-2-piperidinecarboxylic acid** lies in its utility as a constrained amino acid scaffold for building complex, biologically active molecules. The Cbz group provides robust protection during multi-step syntheses and can be cleanly removed via catalytic hydrogenation, while the carboxylic acid serves as a handle for amide bond formation or other modifications.

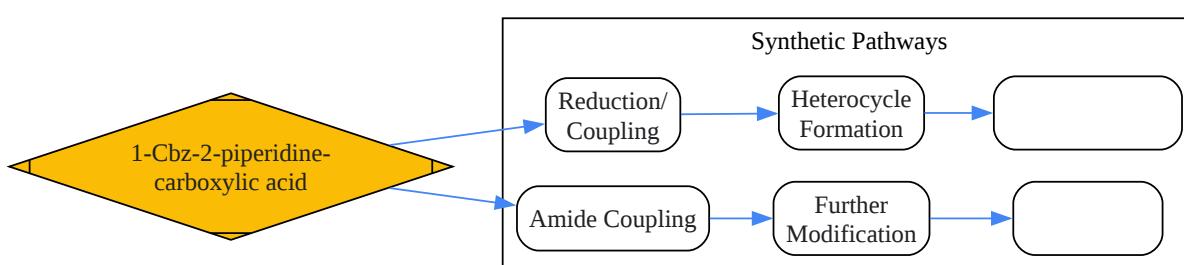
### Case Study 1: Cysteine Protease Inhibitors

This building block is used to prepare disubstituted azetidinones that act as selective inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis and other bone resorption disorders.<sup>[1][5]</sup> The piperidine ring provides a rigidifying element that helps position other functional groups for optimal interaction with the enzyme's active site.

### Case Study 2: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

**1-Cbz-2-piperidinecarboxylic acid** is a documented intermediate in the synthesis of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent PARP inhibitor developed for cancer therapy.<sup>[1][5]</sup> PARP inhibitors function by blocking a key DNA repair pathway, leading to the death of cancer cells that are already deficient in other repair mechanisms (a concept known as synthetic lethality).

### Application Pathway



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Caption: Role as a key intermediate in therapeutic agent synthesis.

## Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring the longevity of the reagent and the safety of laboratory personnel.

- Safety: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[2]
- Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is advised.[1]

## Conclusion

**1-Cbz-2-piperidinecarboxylic acid** is more than a simple protected amino acid; it is a strategically designed building block that offers a unique combination of stereochemical potential, conformational rigidity, and synthetic versatility. Its established role in the synthesis of high-value therapeutic agents like PARP and cathepsin K inhibitors underscores its importance to the drug discovery community. A firm grasp of its physicochemical properties, a reliable synthesis protocol, and rigorous analytical control are the cornerstones for successfully leveraging this powerful scaffold in the creation of novel chemical entities.

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